Cas no 2059910-66-4 ((1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid)

(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- (1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
-
- インチ: 1S/C11H10F2O3/c12-6-1-2-8(9(13)3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16)/t7-,11+
- InChIKey: NBUVAPGVGOTNGF-DGFRNANFSA-N
- ほほえんだ: [C@]1(C2=CC=C(F)C=C2F)(C(O)=O)C[C@H](O)C1
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341155-10.0g |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 10.0g |
$12088.0 | 2023-02-23 | ||
Enamine | EN300-341155-0.05g |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 0.05g |
$2361.0 | 2023-09-03 | ||
Enamine | EN300-341155-1g |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 1g |
$2811.0 | 2023-09-03 | ||
Enamine | EN300-341155-0.1g |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 0.1g |
$2473.0 | 2023-09-03 | ||
Enamine | EN300-341155-5.0g |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 5.0g |
$8152.0 | 2023-02-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032085-1g |
(1S,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 95% | 1g |
¥7441.0 | 2023-03-11 | |
Enamine | EN300-341155-5g |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 5g |
$8152.0 | 2023-09-03 | ||
Enamine | EN300-341155-1.0g |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-341155-0.5g |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 0.5g |
$2697.0 | 2023-09-03 | ||
Enamine | EN300-341155-2.5g |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
2059910-66-4 | 2.5g |
$5510.0 | 2023-09-03 |
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
(1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acidに関する追加情報
Comprehensive Overview of (1S,3S)-1-(2,4-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2059910-66-4)
The compound (1S,3S)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2059910-66-4) is a chiral cyclobutane derivative with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a difluorophenyl group and a hydroxycyclobutane backbone, makes it a valuable intermediate in drug discovery. Researchers are increasingly interested in this compound due to its role in synthesizing bioactive molecules targeting inflammation, metabolic disorders, and neurological conditions.
One of the key reasons for the growing interest in CAS 2059910-66-4 is its stereochemistry. The (1S,3S) configuration ensures high enantiomeric purity, which is critical for developing selective therapeutics. Recent studies highlight its utility in designing enzyme inhibitors, particularly those involved in lipid metabolism and signal transduction pathways. This aligns with current trends in precision medicine, where researchers seek compounds with minimal off-target effects.
From a chemical perspective, (1S,3S)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid exhibits intriguing physicochemical properties. The presence of fluorine atoms enhances its metabolic stability and membrane permeability, addressing common challenges in drug bioavailability. These attributes make it a promising candidate for optimizing pharmacokinetic profiles in next-generation small-molecule drugs.
The synthesis of 2059910-66-4 typically involves asymmetric catalysis or chiral resolution techniques, reflecting advancements in green chemistry. Sustainable synthetic routes are a hot topic, as the pharmaceutical industry prioritizes eco-friendly processes. Researchers are exploring biocatalysts and flow chemistry to produce this compound more efficiently, reducing waste and energy consumption.
In drug development, (1S,3S)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid serves as a versatile building block. Its carboxylic acid functionality allows for easy derivatization into esters, amides, or other pharmacophores. This flexibility is crucial for structure-activity relationship (SAR) studies, enabling rapid optimization of lead compounds. Recent patent filings indicate its use in novel kinase inhibitors and GPCR modulators.
Market analysts note rising demand for chiral cyclobutane derivatives like CAS 2059910-66-4, driven by the expansion of targeted therapies. The compound’s compatibility with fragment-based drug design (FBDD) approaches further boosts its appeal. As AI-driven molecular modeling accelerates hit identification, such structurally diverse intermediates gain prominence in virtual screening libraries.
Quality control of (1S,3S)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid requires advanced analytical techniques. HPLC with chiral columns and LC-MS are standard for verifying enantiopurity and detecting impurities. These protocols align with stringent regulatory requirements for pharmaceutical intermediates, ensuring batch-to-batch consistency.
Future research directions for 2059910-66-4 may explore its applications in prodrug design or covalent inhibitors. The compound’s hydroxycyclobutane moiety could enable novel drug-release mechanisms or enhance target engagement. Such innovations resonate with the industry’s focus on overcoming drug resistance and improving therapeutic windows.
In summary, (1S,3S)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid represents a cutting-edge tool in medicinal chemistry. Its multifaceted utility—from enabling asymmetric synthesis to supporting rational drug design—positions it at the forefront of modern pharmaceutical research. As science continues to unravel its potential, this compound will likely play a pivotal role in addressing unmet medical needs.
2059910-66-4 ((1s,3s)-1-(2,4-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid) 関連製品
- 2138512-36-2(Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate)
- 2034236-03-6(2-(benzyloxy)-N-{5-(furan-3-yl)pyridin-3-ylmethyl}acetamide)
- 1944684-09-6(4-[[1-[(3-Chloro-2-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)
- 1019099-77-4(2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide)
- 460363-33-1(2-[(2-Methoxyethyl)amino]nicotinic acid)
- 2012873-98-0(3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride)
- 2227815-51-0((2R)-2-(3-methoxy-4-nitrophenyl)oxirane)
- 477874-92-3(4-chloro-Thieno[2,3-c]pyridine)
- 2172225-31-7(3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid)




